molecular formula C21H23FN2O3S B2577409 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892761-98-7

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2577409
CAS No.: 892761-98-7
M. Wt: 402.48
InChI Key: AURFSENRFDLDSL-UHFFFAOYSA-N
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Description

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a diethylamino group, a fluoro substituent, a methyl group, and a methylbenzenesulfonyl group. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of the compound 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is the superoxide anion . The superoxide anion plays a crucial role in cellular processes, particularly in the regulation of redox signaling pathways .

Mode of Action

The compound interacts with its target, the superoxide anion, through a process known as aromatisation . This interaction results in a change in the fluorescence properties of the compound, allowing for the selective detection of the superoxide anion in solution .

Biochemical Pathways

The interaction of this compound with the superoxide anion affects the redox signaling pathways . These pathways are critical for various cellular functions, including cell growth, differentiation, and response to stress .

Pharmacokinetics

Its fluorescence properties suggest that it may have good bioavailability, as fluorescence can be a useful property for tracking the distribution of a compound within a biological system .

Result of Action

The molecular and cellular effects of the action of this compound include the selective detection of the superoxide anion . This detection can provide valuable information about the status of redox signaling pathways within a cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties can be affected by the solvent used . In one study, it was reported that evaluating the compound’s sensing probes in anhydrous DMSO instead of in aqueous buffers provided advantages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, advanced catalysts, and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity, stability, and biological activity .

Biological Activity

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of dihydroquinolinones, which are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound features a unique quinoline core modified with a diethylamino group, a fluorinated position, and a sulfonyl group attached to a methylbenzene moiety. This specific combination of functional groups is critical for its biological activity.

Research indicates that this compound may act through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms or cells.
  • Receptor Modulation : The compound interacts with specific receptors, influencing their activity and leading to pharmacological effects such as anti-inflammatory responses and modulation of pain pathways.

Anticancer Properties

Studies have demonstrated that this compound exhibits promising anticancer activity:

  • Cell Line Studies : It has shown significant anti-proliferative effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • KIF18A Inhibition : Preliminary studies suggest its role as an inhibitor of KIF18A, a motor protein involved in mitosis. This inhibition can disrupt cell division, providing a potential pathway for cancer therapy.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : It has been tested against several bacterial strains, showing effective inhibition that suggests its potential as an antibacterial agent. The exact mechanism may involve disrupting bacterial cell wall synthesis or function.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnticancerInduces apoptosis in cancer cell lines
KIF18A InhibitionDisrupts mitosis in cancer cells
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the anticancer efficacy of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, highlighting its potential as a lead structure for developing new antibiotics.

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-5-24(6-2)19-12-18-16(11-17(19)22)21(25)20(13-23(18)4)28(26,27)15-9-7-14(3)8-10-15/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFSENRFDLDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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